![molecular formula C22H21ClN6O B10940247 N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940247.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, a cyclopropyl group, and a chlorinated benzyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the assembly of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. The reaction conditions often include the use of glacial acetic acid and heating to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of high-throughput synthesis and automated reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)BENZYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorinated benzyl group and the cyclopropyl group enhances its potential for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21ClN6O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[[4-(4-chloropyrazol-1-yl)phenyl]methyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O/c1-13-20-18(9-19(15-5-6-15)26-21(20)28(2)27-13)22(30)24-10-14-3-7-17(8-4-14)29-12-16(23)11-25-29/h3-4,7-9,11-12,15H,5-6,10H2,1-2H3,(H,24,30) |
InChI Key |
LCRBJJLYKICEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)N5C=C(C=N5)Cl)C |
Origin of Product |
United States |
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